![molecular formula C7H14ClN3O2S B1421952 N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride CAS No. 1258640-72-0](/img/structure/B1421952.png)
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride
Overview
Description
“N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is a chemical reagent used for the synthesis of pharmaceuticals . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is 239.73 . The InChI code is1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H
. Physical And Chemical Properties Analysis
“N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Chemical Synthesis
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride: is a valuable building block in chemical synthesis. Its alkyne group makes it suitable for click chemistry applications, allowing for the creation of diverse chemical libraries through triazole formation . This compound can be used to synthesize novel molecules with potential pharmacological activities.
Material Science
In material science, this compound’s reactive alkyne can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers or coatings to introduce sulfonamide functionality, which can enhance material interactions with specific biological molecules .
Chromatography
The sulfonamide group in this compound can be utilized to develop new stationary phases for chromatography. These phases can offer unique selectivity for separating compounds based on their interaction with sulfonamide, which is particularly useful in the separation of biomolecules .
Analytical Chemistry
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride: can serve as a derivatization agent in analytical chemistry. It can react with analytes to form derivatives that are more easily detectable or separable by analytical techniques such as HPLC or mass spectrometry .
Pharmaceutical Testing
This compound is used as a reference standard in pharmaceutical testing to ensure the identity, purity, and quality of pharmaceutical products. It can help in the quantification of active pharmaceutical ingredients or the detection of impurities .
Bioorthogonal Chemistry
The compound’s alkyne group is bioorthogonal, meaning it can be used in living systems without interfering with natural biochemical processes. This property is exploited in bioconjugation techniques to label and track biological molecules in real-time within living cells .
Safety and Hazards
properties
IUPAC Name |
N-prop-2-ynylpiperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOXUUADYQCKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)N1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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